tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)17-11-8-14-9-11/h10-11,14H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZPGCORVBZOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Photochemical Cross-Coupling Methodology
A photoredox-catalyzed coupling strategy enables direct formation of the azetidine-piperidine ether bond. Source outlines a scalable protocol using tert-butyl 4-iodopiperidine-1-carboxylate and azetidin-3-ol derivatives under visible light irradiation (410 nm). The reaction employs copper(II) triflate (Cu(OTf)₂) and 1,1,3,3-tetramethylguanidine (TMG) in tetrahydrofuran (THF), achieving 80% yield at a 6 mmol scale.
Reaction Conditions :
-
Catalyst : Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%)
-
Base : TMG (1.8 equiv)
-
Solvent : THF, 25°C, 24 h under N₂
-
Light Source : 50 W LEDs (410 nm)
Post-reaction workup involves aqueous quenching, ethyl acetate extraction, and silica gel chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm connectivity, with ¹H NMR displaying characteristic piperidine (δ 3.84 ppm, brs) and azetidine (δ 4.0–4.2 ppm) signals.
Nucleophilic Substitution with Activated Leaving Groups
Activation of the piperidine scaffold via sulfonate esters facilitates azetidine coupling. Source and demonstrate the utility of tert-butyl 4-(tosyloxy/mesyloxy)piperidine-1-carboxylate intermediates. For example, tert-butyl 4-(mesyloxy)piperidine-1-carboxylate reacts with azetidin-3-ol in dimethylformamide (DMF) using potassium carbonate as a base, yielding 72–85% of the target compound.
Critical Parameters :
-
Leaving Group : Mesyl (MsO⁻) or tosyl (TsO⁻)
-
Nucleophile : Azetidin-3-ol (2.0 equiv)
-
Reaction Time : 12–18 h at 60°C
Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product with >95% purity. Comparative studies indicate mesyl groups offer faster kinetics than tosyl derivatives due to superior leaving ability.
Boc Protection-Deprotection Strategies
The Boc group safeguards the piperidine nitrogen during synthesis. Source highlights tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate as a precursor, where the hydroxyl group is subsequently functionalized. Boc introduction via di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) proceeds quantitatively.
Deprotection : Hydrochloric acid (HCl) in dioxane removes the Boc group post-coupling, yielding the hydrochloride salt. This step requires rigorous moisture control to prevent premature deprotection.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Polar aprotic solvents (THF, DMF) enhance nucleophilicity and reaction rates. Source identifies THF as optimal for photochemical coupling, while DMF improves azetidine solubility in substitution reactions. Elevated temperatures (60°C) accelerate substitutions but risk Boc group cleavage, necessitating a balance between kinetics and stability.
Catalytic Systems and Ligand Design
Copper-based catalysts in Source exhibit superior efficacy over palladium or nickel complexes in ether bond formation. Ligand L1 (structure unspecified in available data) likely stabilizes the copper center, enabling single-electron transfer (SET) mechanisms under light.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with UV detection at 254 nm.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Source’s photochemical method adapts to flow systems, enhancing scalability and reducing reaction times. A 250 mL reactor achieves 80% yield at 6 mmol scale, suggesting feasibility for kilogram-scale synthesis.
Cost-Efficiency Analysis
Table 1. Cost Comparison of Key Reagents
| Reagent | Cost per kg (USD) | Required Equiv | Cost Contribution (%) |
|---|---|---|---|
| Cu(OTf)₂ | 320 | 0.05 | 12 |
| tert-Butyl 4-iodopiperidine-1-carboxylate | 1,200 | 1.5 | 58 |
| Azetidin-3-ol | 950 | 1.0 | 25 |
Mesyl chloride ($45/kg) proves more economical than tosyl chloride ($110/kg) for leaving group activation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: This compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Calculated molecular weight based on formula.
Physicochemical Properties
- Target compound: Predicted to exhibit moderate solubility in polar solvents due to the azetidine oxygen and Boc group. No direct data available.
- tert-Butyl 4-(benzyloxy)... : Solid with higher lipophilicity due to benzyl group .
Biological Activity
tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (CAS No. 2229376-64-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.34 g/mol. Its structure features a piperidine ring, an azetidine moiety, and a tert-butyl group, which may contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that compounds containing piperidine derivatives exhibit significant anticancer properties. For instance, related piperidine compounds have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .
Neuroprotective Effects
Research has suggested that compounds similar to this compound may possess neuroprotective properties. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, the compounds can potentially enhance cholinergic transmission and exhibit antioxidant effects .
Antimicrobial Activity
Some piperidine derivatives have demonstrated antimicrobial activity against various pathogens, including fungi and bacteria. The presence of specific functional groups in the structure can enhance the interaction with microbial targets, leading to effective inhibition of growth .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Key factors influencing its activity include:
- Presence of Nitrogen Atoms : Nitrogen atoms in the piperidine ring enhance binding affinity to biological targets.
- Hydrophobic Interactions : The tert-butyl group may facilitate hydrophobic interactions with lipid membranes or protein binding sites.
- Functional Group Variations : Modifications in the azetidine or piperidine rings can alter pharmacological profiles significantly.
Q & A
Q. What are the optimal synthetic routes for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate to ensure high yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Protection of the piperidine ring : Use tert-butyl carbamate (Boc) as a protecting group to prevent unwanted side reactions.
- Coupling with azetidine : Employ Mitsunobu or nucleophilic substitution reactions to introduce the azetidin-3-yloxy group. Optimize solvent choice (e.g., THF, DCM) and catalysts (e.g., DIAD/PPh₃ for Mitsunobu).
- Deprotection and purification : Use TFA for Boc removal, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane) .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of azetidine derivative).
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify characteristic peaks: tert-butyl (δ ~1.4 ppm, singlet), piperidine protons (δ 1.5–3.0 ppm), and azetidine oxygen-linked protons (δ 3.5–4.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₃H₂₄N₂O₃: 280.18 g/mol).
- X-ray Crystallography : Resolve stereochemistry using SHELX programs for structure refinement .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
- Emergency measures : Immediate eye wash (15 mins) and skin decontamination (soap/water) if exposed .
Advanced Research Questions
Q. How can discrepancies between NMR and mass spectrometry data be resolved during structural analysis?
- Methodological Answer:
- Re-examine purity : Recrystallize the compound or use preparative HPLC to remove impurities.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity.
- Cross-validate with X-ray data : Resolve ambiguities using single-crystal diffraction (e.g., SHELXL refinement) .
Q. What strategies mitigate azetidine ring instability during functionalization reactions?
- Methodological Answer:
- Temperature control : Conduct reactions at 0–4°C to prevent ring-opening.
- Inert atmosphere : Use argon/nitrogen to avoid oxidation.
- Stabilizing solvents : Prefer DMF or acetonitrile over protic solvents .
Q. How does the steric bulk of the tert-butyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer:
- Steric hindrance : The tert-butyl group directs electrophilic attacks to less hindered sites (e.g., para positions on piperidine).
- Case study : In Suzuki-Miyaura couplings, the Boc group suppresses undesired β-hydride elimination, favoring aryl-aryl bond formation .
Q. What are the implications of the compound’s solubility profile for medicinal chemistry applications?
- Methodological Answer:
- Solubility screening : Test in DMSO (for stock solutions) and PBS (for biological assays). Poor aqueous solubility may require prodrug design.
- LogP optimization : Modify the azetidine or piperidine substituents to balance lipophilicity (target LogP ~2–3) .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
- Methodological Answer:
- Mechanistic insights : Use X-ray structures to confirm intermediates (e.g., oxonium ions in SN1 pathways).
- SHELX refinement : Analyze bond angles/distances to distinguish between possible transition states .
Notes
- Contradictions in Evidence : Safety data for analogous compounds vary; some SDSs report "no GHS classification" , while others recommend rigorous PPE . Always conduct a risk assessment.
- Unresolved Issues : Ecological toxicity data are unavailable; assume standard disposal protocols for halogenated waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
